molecular formula C16H12O5 B3047352 7-hydroxy-3-(2-methoxyphenoxy)-4H-chromen-4-one CAS No. 137988-01-3

7-hydroxy-3-(2-methoxyphenoxy)-4H-chromen-4-one

Cat. No.: B3047352
CAS No.: 137988-01-3
M. Wt: 284.26 g/mol
InChI Key: CZACKYMYCASXIR-UHFFFAOYSA-N
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Description

7-Hydroxy-3-(2-methoxyphenoxy)-4H-chromen-4-one (CAS 137988-01-3) is a high-purity chromen-4-one derivative supplied with a minimum purity of ≥97% . This compound is structurally characterized as a chromone core, a benzopyran-4-one system, substituted with a 2-methoxyphenoxy group at the 3-position and a hydroxyl group at the 7-position . Its molecular formula is C₁₆H₁₂O₅ and it has a molecular weight of 284.26 g/mol . Scientific literature identifies this compound and its structural analogs as key precursors in the synthesis of potent and competitive Formyl Peptide Receptor (FPR) antagonists . FPRs play a critical role in the regulation of inflammatory and immune processes, making this compound a valuable building block for researchers investigating new anti-inflammatory agents . More broadly, the class of 2-phenoxychromones, while rare in nature, is of significant research interest for multi-functional liver-protective effects, drawing inspiration from natural products like capillarisin . This product is classified as a dangerous good, and appropriate HazMat fees and shipping protocols apply . This product is for research and further manufacturing use only. It is not intended for direct human use.

Properties

IUPAC Name

7-hydroxy-3-(2-methoxyphenoxy)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O5/c1-19-12-4-2-3-5-13(12)21-15-9-20-14-8-10(17)6-7-11(14)16(15)18/h2-9,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZACKYMYCASXIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10160427
Record name 4H-1-Benzopyran-4-one, 7-hydroxy-3-(2-methoxyphenoxy)-
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URL https://comptox.epa.gov/dashboard/DTXSID10160427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137988-01-3
Record name 7-Hydroxy-3-(2-methoxyphenoxy)-4H-1-benzopyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=137988-01-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4H-1-Benzopyran-4-one, 7-hydroxy-3-(2-methoxyphenoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137988013
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4H-1-Benzopyran-4-one, 7-hydroxy-3-(2-methoxyphenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10160427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Allan-Robinson Condensation Followed by Ullmann Coupling

The Allan-Robinson condensation is a cornerstone for synthesizing chromen-4-ones. This method involves reacting a 2-hydroxyacetophenone derivative with an aromatic anhydride under basic conditions. For the target compound, the synthesis proceeds as follows:

Step 1: Synthesis of 7-Hydroxy-4H-Chromen-4-One
2,5-Dihydroxyacetophenone is condensed with benzoic anhydride in the presence of sodium acetate, yielding 7-hydroxy-4H-chromen-4-one. The reaction mechanism involves keto-enol tautomerism and cyclization, with the 5-hydroxy group of the acetophenone becoming the 7-hydroxy group in the chromone.

Step 2: Bromination at Position 3
Electrophilic bromination introduces a bromine atom at position 3. Using N-bromosuccinimide (NBS) in carbon tetrachloride with a catalytic amount of FeBr3 achieves regioselective substitution at the activated 3-position.

Step 3: Ullmann Coupling with 2-Methoxyphenol
The brominated intermediate undergoes Ullmann coupling with 2-methoxyphenol. Copper(I) iodide, cesium carbonate, and 1,10-phenanthroline in dimethylformamide (DMF) at 120°C facilitate the formation of the aryl ether bond.

Reaction Conditions and Yields

Step Reagents/Conditions Yield
1 Benzoic anhydride, NaOAc, 140°C 68%
2 NBS, FeBr3, CCl4, reflux 75%
3 CuI, Cs2CO3, DMF, 120°C 62%

Direct Cyclization with Pre-Formed Phenoxy Substituent

An alternative route introduces the 2-methoxyphenoxy group during cyclization. This method employs a substituted 2-hydroxyacetophenone derivative bearing the phenoxy group at position 3.

Synthesis of 3-(2-Methoxyphenoxy)-2,5-Dihydroxyacetophenone
2,5-Dihydroxyacetophenone is reacted with 2-methoxyiodobenzene in a Ullmann coupling to install the phenoxy group. Subsequent cyclization with acetic anhydride forms the chromen-4-one core.

Advantages and Limitations

  • Advantages : Reduces post-cyclization steps.
  • Limitations : Low yield (∼45%) due to steric hindrance during coupling.

Nucleophilic Aromatic Substitution on Halogenated Chromenone

A halogen atom at position 3 serves as a leaving group for nucleophilic substitution with 2-methoxyphenoxide.

Procedure

  • Bromination : 7-Hydroxy-4H-chromen-4-one is brominated using Br2 in acetic acid.
  • Substitution : The brominated compound reacts with sodium 2-methoxyphenoxide in DMF at 100°C.

Key Insight
The electron-withdrawing ketone at position 4 activates position 3 for nucleophilic attack, but the ortho-methoxy group in the phenol slightly reduces reactivity due to steric effects.

Comparative Analysis of Synthetic Routes

Method Advantages Disadvantages Yield Range
Allan-Robinson + Ullmann High regioselectivity Multi-step, costly catalysts 60–68%
Direct Cyclization Fewer steps Low yield, challenging synthesis 45–50%
Nucleophilic Substitution Simple conditions Requires halogenation step 55–65%

Optimization Strategies and Reaction Conditions

Solvent Effects

  • Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in Ullmann couplings.
  • Acetic acid improves electrophilic bromination kinetics.

Catalyst Innovations

  • Copper(I) iodide with 1,10-phenanthroline increases coupling efficiency by stabilizing reactive intermediates.

Temperature Control

  • Elevated temperatures (120–150°C) are critical for overcoming activation barriers in substitution reactions.

Characterization and Analytical Data

Spectroscopic Confirmation

  • NMR : The 7-hydroxy proton appears as a singlet at δ 10.2 ppm (DMSO-d6), while the 2-methoxyphenoxy group shows distinct aromatic splitting.
  • IR : Strong absorption at 1660 cm⁻¹ confirms the carbonyl group.
  • X-ray Crystallography : Dihedral angles between the chromone core and 2-methoxyphenoxy group (∼88°) validate steric interactions.

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-3-(2-methoxyphenoxy)-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at position 7 can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The carbonyl group in the chromone ring can be reduced to form a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 7-oxo-3-(2-methoxyphenoxy)-4H-chromen-4-one.

    Reduction: Formation of 7-hydroxy-3-(2-methoxyphenoxy)-4H-chroman-4-one.

    Substitution: Formation of derivatives with various functional groups replacing the methoxy group.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-hydroxy-3-(2-methoxyphenoxy)-4H-chromen-4-one involves its interaction with various molecular targets and pathways. It is believed to exert its effects through:

    Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.

    Anti-inflammatory Activity: Inhibiting the production of pro-inflammatory cytokines and enzymes.

    Anticancer Activity: Inducing apoptosis in cancer cells and inhibiting cell proliferation.

Comparison with Similar Compounds

Key Observations:

Substituent Position and Bioactivity: The 2-methoxyphenoxy group in the target compound introduces conformational rigidity compared to direct phenyl-substituted analogs like daidzein or formononetin. This may influence receptor binding or solubility . XAP044 (4-iodophenoxy derivative) demonstrates high specificity for mGlu7 receptors, highlighting the role of halogen substituents in enhancing target affinity .

Methoxy vs. Hydroxy Groups: Methoxy groups (e.g., in formononetin) improve metabolic stability by resisting glucuronidation, whereas hydroxy groups (e.g., in daidzein) enhance antioxidant capacity but reduce bioavailability .

Synthetic Accessibility: Derivatives with phenylacetic acid precursors (e.g., daidzein, formononetin) are synthesized via Friedel-Crafts acylation , while phenoxy-substituted analogs may require nucleophilic aromatic substitution or Ullmann coupling for ether bond formation.

Critical Analysis:

  • The target compound’s phenoxy ether linkage and 2-methoxy substitution position it uniquely among chromen-4-one derivatives.

Physicochemical and Pharmacokinetic Properties

Property Target Compound Daidzein Formononetin
LogP Not reported 2.1 (moderate lipophilicity) 2.8 (higher lipophilicity)
Solubility Likely low (ether group) Moderate in DMSO Low in aqueous media
CCS (Ų) 160.2–176.8 Not reported Not reported

Implications:

  • The target compound’s collision cross-section data aids in its identification via ion mobility spectrometry, a critical tool in drug discovery.
  • Formononetin’s higher LogP aligns with its enhanced membrane permeability compared to daidzein .

Biological Activity

7-Hydroxy-3-(2-methoxyphenoxy)-4H-chromen-4-one, a member of the flavonoid family, has garnered attention for its diverse biological activities, including antimicrobial, antioxidant, anti-inflammatory, and potential anticancer properties. This article explores the compound's mechanisms of action, research findings, and applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a chromenone core with specific substituents that enhance its biological activity. The presence of hydroxy and methoxy groups facilitates interactions with biological macromolecules, while the phenoxy moiety contributes to its solubility and bioavailability.

Property Details
Molecular Formula C17H16O5
Molecular Weight 300.31 g/mol
Functional Groups Hydroxy, Methoxyphenoxy
Classification Flavonoid (Chromone derivative)

The biological activity of this compound is attributed to its ability to interact with various molecular targets. These interactions can modulate enzyme activity and receptor signaling pathways. Key mechanisms include:

  • Antioxidant Activity : The hydroxy group can scavenge free radicals, reducing oxidative stress.
  • Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines and enzymes such as COX-2.
  • Antimicrobial Properties : It exhibits inhibitory effects against various bacterial and fungal strains through disruption of microbial cell membranes.

Biological Activities

Recent studies have highlighted several significant biological activities associated with this compound:

  • Antimicrobial Activity
    • In vitro studies demonstrate effectiveness against Gram-positive and Gram-negative bacteria as well as fungi. The compound's structure allows it to penetrate microbial membranes efficiently.
  • Antioxidant Activity
    • Assays measuring DPPH radical scavenging indicate that the compound exhibits strong antioxidant properties, which are crucial in preventing cellular damage.
  • Anti-inflammatory Effects
    • Research indicates that it can significantly reduce inflammation markers in cell lines exposed to inflammatory stimuli.
  • Potential Anticancer Properties
    • Preliminary studies suggest that it may induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation.

Study 1: Antimicrobial Efficacy

A study conducted by researchers at Integral University evaluated the antimicrobial properties of this compound against various pathogens. Results showed a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL for different bacterial strains, indicating significant antimicrobial potential .

Study 2: Antioxidant Activity Assessment

In a study published in the Journal of Pharmaceutical Sciences, the antioxidant capacity was assessed using DPPH and ABTS assays. The compound exhibited an IC50 value of 25 µg/mL, demonstrating superior antioxidant activity compared to standard antioxidants .

Study 3: Anti-inflammatory Mechanisms

Research published in MDPI explored the anti-inflammatory effects through cytokine inhibition assays. The compound significantly reduced TNF-alpha levels in lipopolysaccharide-stimulated macrophages by approximately 50% at a concentration of 10 µM .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-hydroxy-3-(2-methoxyphenoxy)-4H-chromen-4-one
Reactant of Route 2
7-hydroxy-3-(2-methoxyphenoxy)-4H-chromen-4-one

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